8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated quinoline derivativeThe presence of a fluorine atom in the quinoline ring enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by carboxylation at the 6th position . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects, or interfere with cellular pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the carboxylic acid group play a crucial role in its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |
InChI Key |
BDBAOPUAIYRRRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(=O)O)F)NC1 |
Origin of Product |
United States |
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